Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Brand Name: Vulcanchem
CAS No.: 5460-09-3
VCID: VC0018269
InChI: InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);
SMILES: C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-]
Molecular Formula: C10H9NO7S2.Na
C10H9NNaO7S2
Molecular Weight: 342.3 g/mol

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

CAS No.: 5460-09-3

VCID: VC0018269

Molecular Formula: C10H9NO7S2.Na
C10H9NNaO7S2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate - 5460-09-3

Description

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, also known as 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, is a chemical compound with the molecular formula C10H8NNaO7S2 . It is commonly used as an intermediate in the synthesis of dyes and pigments, as well as in biochemical assays and as a staining agent. This compound is water-soluble, which makes it a valuable component in many chemical processes. The unique arrangement of its functional groups on the naphthalene ring gives it distinct chemical properties and reactivity.

This compound undergoes chemical reactions such as oxidation, reduction, and substitution, leading to various naphthalene derivatives with modified functional groups. It can be oxidized using oxidizing agents like potassium permanganate, reduced using reducing agents like iron powder, and undergo substitution reactions with various acids and bases. The conditions for these reactions typically involve controlled temperatures and pH levels. The compound's action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields.

Similar compounds include 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt and 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt. The unique substitution pattern on the naphthalene ring of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate influences both its reactivity and solubility properties compared to its isomers. Toxicological studies have indicated that it can be irritating to the skin, eyes, and respiratory system, with low bioaccumulation potential.

CAS No. 5460-09-3
Product Name Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Molecular Formula C10H9NO7S2.Na
C10H9NNaO7S2
Molecular Weight 342.3 g/mol
IUPAC Name sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate
Standard InChI InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);
Standard InChIKey NYNXHIHYODXUFX-UHFFFAOYSA-N
SMILES C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-]
Canonical SMILES C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na]
Synonyms 1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate
PubChem Compound 45157542
Last Modified Sep 14 2023

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